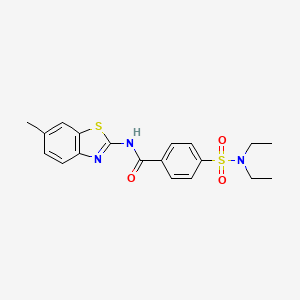
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its structural complexity and unique functional groups suggest potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C17H20N3O3S2. The structure consists of a benzamide core linked to a benzothiazole moiety and a diethylsulfamoyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 364.48 g/mol |
| CAS Number | 476276-67-2 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Preparation of Benzamide Intermediate : Reaction of substituted aniline with a benzoyl chloride derivative.
- Coupling Reaction : The final step involves coupling the benzothiazole intermediate with the benzamide intermediate using a coupling agent like EDCI.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases . The mechanism involves interrupting signaling pathways critical for tumor growth.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, particularly against bacterial strains. Its ability to interfere with bacterial cell wall synthesis contributes to its efficacy.
Neuroprotective Effects
A series of related benzothiazole derivatives were evaluated for neurotoxicity and anticonvulsant properties. Compounds showed promise in reducing seizure activity without significant neurotoxicity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell signaling.
- Cell Membrane Interaction : It disrupts bacterial cell membranes, leading to cell death.
Case Studies
- Anticancer Study : A study evaluated the anticancer properties of various benzothiazole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent .
- Neurotoxicity Assessment : Another study assessed the neurotoxic effects of similar compounds and found that they did not exhibit significant toxicity while demonstrating anticonvulsant properties.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16-11-6-13(3)12-17(16)26-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJEOFZWYFPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













